molecular formula C13H12FNO3 B3014120 Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 103914-78-9

Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3014120
CAS No.: 103914-78-9
M. Wt: 249.241
InChI Key: DRXCHTFXKNKKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H12FNO3 and its molecular weight is 249.241. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

  • Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives have shown promising results in antibacterial applications. For example, a study by Goueffon et al. (1981) on a similar compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1589 R.B.), demonstrated its effectiveness as a broad antibacterial agent in experimental infections, suggesting potential use in systemic infections (Goueffon et al., 1981). This indicates the potential of this compound in similar applications due to its structural similarities.

Future Directions

The future directions of research on fluoroquinolones could involve further structural modifications to improve their antimicrobial properties and expand their range of biological activity . Additionally, the formation of complexes of fluoroquinolones with metals and their applications could be explored .

Properties

IUPAC Name

ethyl 6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-18-13(17)10-7-15(2)11-5-4-8(14)6-9(11)12(10)16/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXCHTFXKNKKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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